4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-fluoronitrobenzene with naphthalene-1-sulfonyl chloride in the presence of a base to form the intermediate product. This intermediate is then subjected to reduction and sulfonation reactions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to changes in pH regulation and ion transport, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide
- 4-nitrophenylsulfonyltryptophan
Uniqueness
4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide stands out due to its unique combination of a fluorine atom and a naphthalene sulfonamide moiety.
Properties
Molecular Formula |
C16H13FN2O4S2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H13FN2O4S2/c17-15-9-10-16(14-4-2-1-3-13(14)15)25(22,23)19-11-5-7-12(8-6-11)24(18,20)21/h1-10,19H,(H2,18,20,21) |
InChI Key |
XINRXPIEBXLVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Origin of Product |
United States |
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